![molecular formula C15H21BO4 B6148751 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 638214-65-0](/img/no-structure.png)

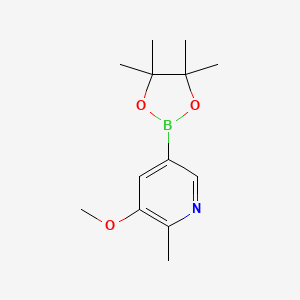

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . It is commonly used as an organic boron reagent and has important applications in organic synthesis . It can serve as a synthetic reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .

Synthesis Analysis

The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

The molecular formula of the compound is C7H15BO3 . The crystallographic and processed data are demonstrated in Supplementary Materials .Chemical Reactions Analysis

The compound is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis

The compound has a density of 0.9642 g/mL at 25 °C . Its boiling point is 120°C (228 mmHg) . The refractive index is 1.4096 .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with ethanoyl chloride in the presence of a base to yield 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one.", "Starting Materials": [ "2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid", "ethanoyl chloride", "base" ], "Reaction": [ "To a solution of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (1.0 equiv) in dry THF, add the base (1.1 equiv) and stir for 10 minutes at room temperature.", "Add ethanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one as a white solid." ] } | |

Numéro CAS |

638214-65-0 |

Nom du produit |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one |

Formule moléculaire |

C15H21BO4 |

Poids moléculaire |

276.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148695.png)